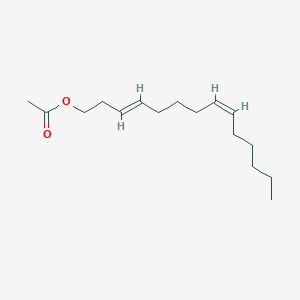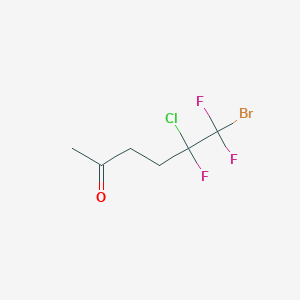
Bongardol
Descripción general
Descripción
Bongardol is a compound that can be found in the herbs of Bongardia chrysogonum . It is also known as Octacosanoic acid 2- (4-hydroxyphenyl)ethyl ester .
Synthesis Analysis
Bongardol can be synthesized from Bongardia chrysogonum bark extract using various methods such as column chromatography, HPLC, and NMR spectroscopy. The extracted Bongardol is then purified and characterized using analytical methods such as UV-vis spectroscopy, infrared spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Bongardol is C36H64O3. The InChI Key is NWKOPJFXYGLJSQ-UHFFFAOYSA-N. The SMILES representation is CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O.Physical And Chemical Properties Analysis
Bongardol is a yellow solid with a melting point of around 150-155°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, but insoluble in water.Aplicaciones Científicas De Investigación
Anticonvulsant and Antioxidant Properties
Bongardia Chrysogonum, commonly known as Bongardol, has shown promising results in the field of anticonvulsant and antioxidant research. A study conducted by Abuhamdah et al. (2017) revealed that the ethanolic-aqueous extract of B. Chrysogonum tuber exhibited significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. This study suggests that Bongardol may have potential therapeutic uses in treating epilepsy. Additionally, the extracts displayed antioxidant properties, which could be contributing to its seizure suppression capabilities in vivo (Abuhamdah et al., 2017).
Antispasmodic Activity
Bongardol has also been researched for its antispasmodic effects, particularly in gastrointestinal tract disorders. Abuhamdah et al. (2017) investigated the antispasmodic potential of B. Chrysogonum tuber extract. The results demonstrated that the extract could attenuate basal contractile activity of rat duodenum smooth muscle and decrease contractions induced by various spasmogens, indicating an antimuscarinic effect and/or interference with calcium influx. This study supports the traditional use of Bongardol in alleviating gastrointestinal spasms, though it did not exhibit antimicrobial activity (Abuhamdah et al., 2017).
Anti-Cancer and Anti-Inflammatory Potential
Bongardol has been used in traditional medicine in Jordan for treating hematological tumors. A study assessed the anti-cancer, anti-inflammatory, and anti-microbial potentials of Bongardia Chrysogonum L. extract against common hematopoietic malignancies. The results indicated that the extract showed selective anticancer activity against specific cell lines and also exhibited an inhibitory effect on pro-inflammatory cytokines, suggesting its potential in cancer therapies and managing diseases related to bacterial and fungal infections and imbalanced cytokine production (Assaf et al., 2013).
Impact on Serum Parameters and Tissue Health
In another study, the effects of B. Chrysogonum on serum parameters and spleen, liver, and kidney tissues in rats were examined. The study found that B. Chrysogonum decoction extract influenced carbohydrate and lipid metabolism without significantly impacting amino acid and protein metabolism. Notably, the extract lowered serum glucose, triglycerides, and cholesterol levels, possibly by reducing intestinal uptake of these metabolites. Furthermore, daily administration of the extract for 60 days did not show adverse effects on the examined tissues, indicating its potential safety for long-term use (Arslan et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)ethyl octacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-36(38)39-33-32-34-28-30-35(37)31-29-34/h28-31,37H,2-27,32-33H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOPJFXYGLJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154062 | |
| Record name | Bongardol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bongardol | |
CAS RN |
123690-76-6 | |
| Record name | Bongardol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bongardol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of Bongardol?
A1: Bongardol has been isolated from Bongardia chrysogonum, specifically from plants of Jordanian origin [].
Q2: Besides Bongardol, what other interesting compounds have been found in Bongardia chrysogonum?
A2: Bongardia chrysogonum also contains jordanine, an amidic alkaloid [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



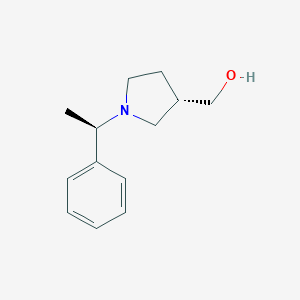


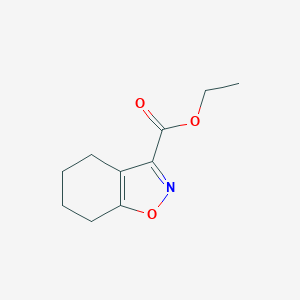
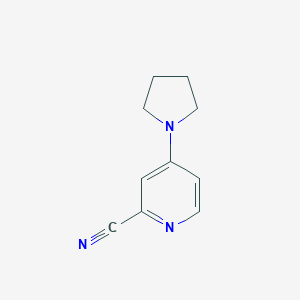
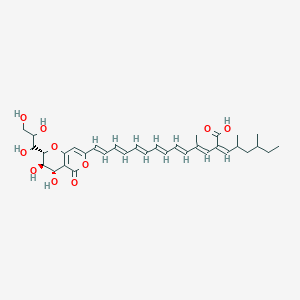



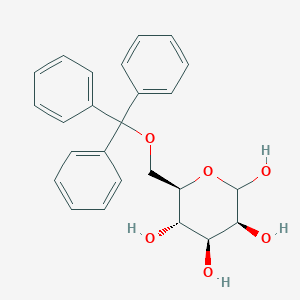
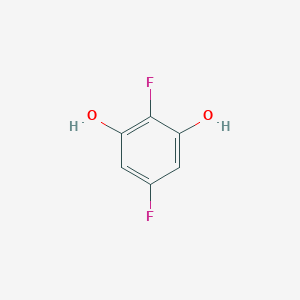
![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)
